Sucrose octaacetate

Vue d'ensemble

Description

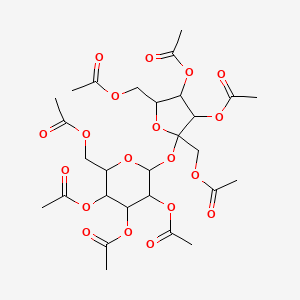

L’octaacétate de saccharose est un composé chimique de formule C28H38O19. Il s’agit d’un ester octuple du saccharose et de l’acide acétique, où les huit groupes hydroxyle du saccharose sont remplacés par des groupes acétate. Ce composé est un solide cristallin, incolore, inodore, mais extrêmement amer . Il est utilisé dans diverses applications, notamment comme ingrédient inerte dans les pesticides et les herbicides, et comme additif amer .

Méthodes De Préparation

La préparation de l’octaacétate de saccharose a été décrite pour la première fois en 1865 par P. Schutzenberger . Le composé peut être synthétisé par la réaction exothermique du saccharose avec l’anhydride acétique à environ 145 °C, avec l’acétate de sodium comme catalyseur . Le produit peut être purifié par dissolution dans l’éthanol et recristallisation . Les méthodes de production industrielles impliquent des procédés similaires, mais à plus grande échelle, assurant la pureté et la constance requises pour les applications commerciales .

Analyse Des Réactions Chimiques

L’octaacétate de saccharose subit diverses réactions chimiques, notamment l’hydrolyse et la désacétylation. Il peut être partiellement désacétylé par des lipases ou des protéases pour former des analogues, qui sont des intermédiaires utiles pour la synthèse d’édulcorants artificiels . Le composé est stable dans des conditions normales, mais peut être hydrolysé en présence d’acides ou de bases forts . Les réactifs couramment utilisés dans ces réactions comprennent l’anhydride acétique et l’acétate de sodium . Les principaux produits formés à partir de ces réactions sont des dérivés du saccharose partiellement désacétylés .

Applications de la recherche scientifique

L’octaacétate de saccharose a une large gamme d’applications de recherche scientifique. Il est couramment utilisé comme substitut amer dans les études de sensibilité gustative . Dans l’industrie pharmaceutique, il est utilisé comme substitut pour les principes actifs pharmaceutiques amers . Il est également utilisé comme matériau modèle amer pour comprendre l’effet des édulcorants sur le goût amer chez les sujets jeunes et âgés . De plus, l’octaacétate de saccharose est utilisé dans la synthèse de nanofibres de polyaniline, qui ont des applications dans divers domaines, notamment l’électronique et la science des matériaux .

Applications De Recherche Scientifique

Food Industry

Flavoring Agent

Sucrose octaacetate is used as a bittering agent in food products. Its intense bitterness can enhance the flavor profile of certain beverages like bitters and ginger ale, providing a complex taste experience that balances sweetness with bitterness .

Bitterant in Clinical Studies

In clinical drug studies, this compound serves as a tool to differentiate between tasters and non-tasters. It has been utilized in taste physiology research to understand human taste thresholds and responses to bitter compounds .

Pharmaceutical Applications

Surrogate for Bitter Active Ingredients

this compound has been recommended as a surrogate for bitter-tasting active pharmaceutical ingredients in pediatric formulations. Its use helps mask unpleasant tastes in medications aimed at children, improving compliance with treatment regimens .

Clinical Research

The compound has been employed in various clinical studies to evaluate taste perception and the effects of bitter substances on human subjects. This includes investigations into taste thresholds and the physiological responses elicited by bitter compounds .

Agricultural Uses

Inert Ingredient in Pesticides

this compound is classified as an inert ingredient in pesticide formulations. It is used in products designed to repel insects and manage pests effectively while minimizing toxicity to non-target organisms. The U.S. Environmental Protection Agency has authorized its use due to its low toxicity profile .

Deterrent for Animal Behavior

The compound has been incorporated into over-the-counter products designed to deter behaviors such as thumb sucking and nail biting in children, as well as preventing dogs from licking wounds or ingesting harmful substances .

Industrial Applications

Plasticizer and Adhesive

In industrial settings, this compound functions as a plasticizer in lacquers and plastics. While its crystalline nature can limit its direct application, modified esters where some acetate groups are replaced can be utilized effectively in various formulations .

Safety Profile

The safety of this compound has been extensively studied. It exhibits low acute oral and dermal toxicity, with no significant adverse effects reported in animal studies. The compound is rapidly biodegradable, minimizing environmental impact when used as an inert ingredient in pesticides .

Data Summary Table

| Application Area | Specific Use | Regulatory Status |

|---|---|---|

| Food Industry | Flavoring agent, bitterant | Approved by FDA for use as food additive |

| Pharmaceutical | Surrogate for bitter active ingredients | Recommended for pediatric formulations |

| Agriculture | Inert ingredient in pesticides | Authorized by EPA for use in pest control |

| Industrial | Plasticizer and adhesive | Used in commercial applications |

Case Studies

- Taste Physiology Research : A study measuring human taste thresholds for this compound revealed significant insights into genetic variations affecting taste perception among individuals. This research helps inform dietary recommendations and product development strategies .

- Pesticide Formulation : this compound has been included in various pesticide products due to its effectiveness as an inert ingredient that enhances the formulation's stability without posing risks to human health or the environment .

- Pharmaceutical Development : In developing pediatric-friendly dosage forms, this compound's ability to mask bitterness has been pivotal. Studies have shown improved patient compliance when medications are formulated with this compound .

Mécanisme D'action

Le mécanisme d’action de l’octaacétate de saccharose implique principalement son interaction avec les récepteurs du goût. Le goût extrêmement amer du composé est dû à sa capacité à se lier aux récepteurs du goût amer sur la langue . Cette interaction déclenche une voie de transduction du signal qui entraîne la perception de l’amertume. L’octaacétate de saccharose est également utilisé comme dissuasif contre les intoxications accidentelles dans les pesticides et les insecticides en raison de son goût amer .

Comparaison Avec Des Composés Similaires

L’octaacétate de saccharose est unique en raison de son goût extrêmement amer et de son utilisation comme substitut amer. Des composés similaires comprennent d’autres sucres acétylés, tels que le pentaacétate de glucose et le tétraacétate de fructose . Ces composés ont également des applications dans les études du goût et comme intermédiaires dans la synthèse d’édulcorants artificiels. L’octaacétate de saccharose se distingue par son degré d’acétylation plus élevé et son utilisation spécifique dans diverses applications industrielles et de recherche .

Activité Biologique

Sucrose octaacetate (octa-O-acetylsucrose) is a derivative of sucrose, synthesized through the acetylation of sucrose with acetic anhydride. This compound has garnered attention due to its unique properties and potential applications in various fields, including agriculture, pharmacy, and food technology. This article explores the biological activity of this compound, focusing on its antimicrobial properties, synthesis methods, and potential applications.

Synthesis of this compound

This compound can be synthesized via a "green" method using ultrasound-assisted esterification. This approach enhances the reaction efficiency and reduces the environmental impact compared to traditional methods. The synthesis typically involves the following steps:

- Reagents : Sucrose and acetic anhydride are used as primary reactants, with sodium acetate acting as a catalyst.

- Procedure : The reaction is conducted under controlled heating conditions to facilitate the acetylation process.

- Characterization : The resulting product is characterized for purity and physicochemical properties, confirming its identity as this compound .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial activity, particularly against fungi and yeasts. A study evaluated its effectiveness against various microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, and fungi. The findings are summarized in Table 1.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Concentration (mg/cm³) | Inhibition Observed |

|---|---|---|

| Candida albicans | 1, 5 | Yes |

| Aspergillus niger | 1, 5 | No |

| Rhizopus sp. | 1, 5 | Moderate |

| Penicillium sp. | 1, 5 | Moderate |

| Salmonella abony | - | No |

| Bacillus methylotrophicus | - | Stimulated growth |

The results indicate that this compound is particularly effective against certain yeasts and fungi but shows limited activity against bacteria. For instance, it inhibited the growth of Candida albicans at concentrations of 1 mg/cm³ and 5 mg/cm³ while demonstrating moderate activity against Penicillium sp. and Rhizopus sp. .

The mechanism by which this compound exerts its antimicrobial effects appears to be linked to its structure. The short acetyl moieties in sucrose esters may limit their effectiveness against bacteria compared to longer-chain fatty acid esters. However, they have been shown to disrupt fungal cell membranes, inhibiting growth .

Applications

Due to its antifungal properties, this compound has potential applications in several areas:

- Agriculture : It can be utilized as a natural fungicide to protect crops from fungal pathogens.

- Pharmaceuticals : Its antimicrobial properties may be harnessed in developing new antifungal agents.

- Food Technology : As a food additive, it can enhance preservation by inhibiting spoilage microorganisms.

Case Studies

Several studies have investigated the efficacy of this compound in practical applications:

- A study demonstrated its use as a natural preservative in food products, showing significant inhibition of spoilage organisms while maintaining food quality.

- Another investigation focused on its application in agriculture, where it effectively reduced fungal infections in crops without harmful side effects on beneficial microorganisms .

Propriétés

IUPAC Name |

[3,4,5-triacetyloxy-6-[3,4-diacetyloxy-2,5-bis(acetyloxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O19/c1-12(29)37-9-20-22(40-15(4)32)24(42-17(6)34)25(43-18(7)35)27(45-20)47-28(11-39-14(3)31)26(44-19(8)36)23(41-16(5)33)21(46-28)10-38-13(2)30/h20-27H,9-11H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJKGAXBCRWEOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859241 | |

| Record name | 1,3,4,6-Tetra-O-acetylhex-2-ulofuranosyl 2,3,4,6-tetra-O-acetylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sucrose octaacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

260.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Sucrose octaacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.91 mg/mL | |

| Record name | Sucrose octaacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

126-14-7 | |

| Record name | SUCROSE OCTAACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1695 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sucrose octaacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

84 °C | |

| Record name | Sucrose octaacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.